molecular formula C8H11N5O B1531913 4-(6-Aminopyridazin-3-yl)piperazin-2-one CAS No. 1598158-73-6

4-(6-Aminopyridazin-3-yl)piperazin-2-one

Cat. No.: B1531913
CAS No.: 1598158-73-6
M. Wt: 193.21 g/mol
InChI Key: VSMOZUGWRZIHAG-UHFFFAOYSA-N
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Description

4-(6-Aminopyridazin-3-yl)piperazin-2-one is a heterocyclic compound that features a pyridazine ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridazin-3-yl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of solid-phase synthesis and photocatalytic methods has also been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridazin-3-yl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-(6-Aminopyridazin-3-yl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridazin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Aminopyridazin-3-yl)piperazin-2-one is unique due to its combined pyridazine and piperazine moieties, which confer distinct physicochemical properties and biological activities. This dual functionality makes it a versatile scaffold for drug design and other applications .

Properties

IUPAC Name

4-(6-aminopyridazin-3-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c9-6-1-2-7(12-11-6)13-4-3-10-8(14)5-13/h1-2H,3-5H2,(H2,9,11)(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMOZUGWRZIHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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